An In-depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, with CAS number 1150271-33-2, is a multifaceted organic compound that has garnered interest within the realms of medicinal chemistry and drug discovery.[1][2] Its molecular architecture, featuring a central piperazine ring substituted with a 4-bromophenyl group at one nitrogen and a benzyl carboxylate group at the other, presents a "privileged scaffold" that is frequently encountered in biologically active molecules.[3][4] The piperazine moiety is a common structural motif in numerous approved drugs, valued for its ability to modulate physicochemical properties and provide a versatile scaffold for interacting with biological targets.[5] This guide aims to provide a comprehensive overview of the chemical properties of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, offering valuable insights for researchers and professionals engaged in drug development and organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1150271-33-2 | [6] |
| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [7] |
| Molecular Weight | 375.26 g/mol | [8] |
| Monoisotopic Mass | 374.06299 u | [8] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available; likely a solid at room temperature | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General knowledge |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 4 | [8] |
| Complexity | 371 | [8] |
Synthesis and Mechanistic Insights
The synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate can be logically approached through a two-step process, commencing with the formation of the N-arylpiperazine core, followed by the introduction of the benzyl carboxylate protecting group. This strategy is a common and effective method for the preparation of unsymmetrically substituted piperazines.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate.
Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)piperazine
The initial and crucial step is the synthesis of the 1-(4-bromophenyl)piperazine intermediate. This can be achieved through established methods for N-arylation of piperazine. A common approach is the Buchwald-Hartwig amination, which offers high yields and good functional group tolerance.[5] Alternatively, nucleophilic aromatic substitution can be employed.
-
Reactants: Piperazine, 4-bromofluorobenzene (or a similarly activated aryl halide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add piperazine, 4-bromofluorobenzene, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and heat the mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-(4-bromophenyl)piperazine.[9]
-
Step 2: Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
The final step involves the protection of the remaining secondary amine of the piperazine ring with a benzyl chloroformate (Cbz-Cl) group. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by hydrogenolysis.[10]
-
Reactants: 1-(4-bromophenyl)piperazine, benzyl chloroformate (Cbz-Cl), and a base (e.g., triethylamine or diisopropylethylamine).
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and an addition funnel.
-
Add the base to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate in the same solvent to the reaction mixture via the addition funnel.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate.[11]
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl and bromophenyl groups, as well as the methylene protons of the piperazine ring and the benzylic methylene group.
-
Aromatic Protons (δ 7.0-7.5 ppm): A complex multiplet is anticipated in this region. The five protons of the benzyl group will likely appear as a multiplet around δ 7.3-7.4 ppm. The four protons of the 4-bromophenyl group will likely appear as two doublets (an AA'BB' system) due to their para-substitution pattern, with chemical shifts influenced by the electron-withdrawing bromine atom.
-
Benzylic Protons (δ ~5.1 ppm): A singlet corresponding to the two protons of the -CH₂- group of the benzyl ester is expected in this region.
-
Piperazine Protons (δ ~3.0-3.8 ppm): The eight protons of the piperazine ring are expected to appear as two broad multiplets. The four protons adjacent to the carbamate nitrogen will likely be shifted downfield (δ ~3.6-3.8 ppm) compared to the four protons adjacent to the bromophenyl-substituted nitrogen (δ ~3.0-3.2 ppm). The broadness of these signals is due to the conformational flexibility of the piperazine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~155 ppm): The carbonyl carbon of the carbamate group is expected to appear in this region.
-
Aromatic Carbons (δ ~115-150 ppm): Multiple signals are expected in the aromatic region, corresponding to the carbons of the benzyl and bromophenyl rings. The carbon attached to the bromine atom (C-Br) will be significantly shifted.
-
Benzylic Carbon (δ ~67 ppm): The benzylic carbon of the -CH₂- group is expected around this chemical shift.
-
Piperazine Carbons (δ ~40-50 ppm): Two distinct signals are anticipated for the non-equivalent carbons of the piperazine ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Carbamate): A strong absorption band is expected in the region of 1700-1720 cm⁻¹.
-
C-N Stretch: Absorption bands corresponding to the C-N stretching vibrations of the piperazine ring are expected in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.
-
Aliphatic C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹ correspond to the C-H stretching vibrations of the piperazine and benzylic methylene groups.
-
C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the benzyl group, the carbamate group, and cleavage of the piperazine ring.
Reactivity and Potential Applications
The chemical reactivity of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is dictated by its constituent functional groups.
Caption: Key reactive sites and potential transformations of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate.
-
Cbz Group Deprotection: The benzyl carbamate (Cbz) group can be readily removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst).[12] This deprotection would yield 1-(4-bromophenyl)piperazine, a valuable intermediate for further functionalization.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Piperazine Ring Reactivity: The piperazine ring itself can undergo further reactions, although the existing substituents decrease its nucleophilicity. Under certain conditions, the nitrogen atoms can participate in further alkylation or acylation reactions.[13]
The structural motifs present in Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate suggest its potential utility in several areas of drug discovery:
-
Central Nervous System (CNS) Agents: Arylpiperazine derivatives are well-known for their activity on various CNS targets, including serotonin and dopamine receptors.[3][14] This compound could serve as a precursor for the development of novel antipsychotics, antidepressants, or anxiolytics.
-
Anticancer Agents: The piperazine scaffold has also been incorporated into a number of anticancer agents.[2] The ability to functionalize the bromophenyl ring allows for the exploration of interactions with various kinase and other oncology targets.
-
Building Block for Combinatorial Chemistry: Due to its multiple points of diversification (the Cbz group and the bromo-substituent), this compound is an excellent building block for the generation of compound libraries for high-throughput screening.
Safety and Handling
While a specific material safety data sheet (MSDS) for Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is not widely available, general precautions for handling similar chemical compounds should be observed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
Conclusion
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a strategically designed molecule with significant potential as an intermediate and building block in organic synthesis and medicinal chemistry. Its well-defined structure, featuring key functional groups for diversification, makes it a valuable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a solid foundation for researchers and drug development professionals working with this and related compounds.
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